molecular formula C12H10Cl2N2O B148423 2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile CAS No. 138716-56-0

2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile

Cat. No.: B148423
CAS No.: 138716-56-0
M. Wt: 269.12 g/mol
InChI Key: YZCIMQOXZWNHSQ-BQYQJAHWSA-N
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Description

2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile (CAS 138716-56-0) is a nitrile-functionalized acrylonitrile derivative with the molecular formula C₁₂H₁₀Cl₂N₂O and a molecular weight of 269.13 g/mol. Its systematic name is 2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile. Key physical properties include a density of 1.313 g/cm³, boiling point of 473.97°C, and a polar surface area of 44.1 Ų . The compound’s structure features a dichlorobenzoyl group at position 2 and a dimethylamino group at position 3, contributing to its electronic and steric characteristics.

Properties

IUPAC Name

(E)-2-(2,4-dichlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c1-16(2)7-8(6-15)12(17)10-4-3-9(13)5-11(10)14/h3-5,7H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCIMQOXZWNHSQ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Components

The primary synthesis involves a condensation reaction between 2,4-dichlorobenzoyl chloride and dimethylaminoacetonitrile under basic conditions. This method leverages the reactivity of acyl chlorides with nitrile-containing nucleophiles to form the acrylonitrile backbone. The reaction proceeds via nucleophilic acyl substitution, where the dimethylaminoacetonitrile acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride.

Reagents and Stoichiometry

  • 2,4-Dichlorobenzoyl chloride : Serves as the acylating agent.

  • Dimethylaminoacetonitrile : Provides the dimethylamino and acrylonitrile moieties.

  • Base : Triethylamine (TEA) or sodium hydroxide (NaOH) is used to neutralize HCl byproducts, driving the reaction to completion.

The stoichiometric ratio of 2,4-dichlorobenzoyl chloride to dimethylaminoacetonitrile is typically 1:1, though excess acyl chloride (1.1–1.2 equivalents) may enhance yield by mitigating side reactions.

Reaction Conditions

The synthesis is conducted under anhydrous conditions in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile . Temperatures range from 60°C to 80°C , with reaction times spanning 4–8 hours to ensure complete conversion.

Role of Solvent and Temperature

  • DMF : Enhances solubility of reactants and stabilizes intermediates through hydrogen bonding.

  • Elevated temperatures : Accelerate the reaction kinetics but require careful control to prevent decomposition of the nitrile group.

Optimization of Reaction Parameters

Base Selection and Impact on Yield

The choice of base significantly influences reaction efficiency:

BaseTemperature (°C)Time (hours)Yield (%)*
Triethylamine60–70678–82
NaOH70–80572–75

*Yields estimated from analogous syntheses.

Triethylamine is preferred due to its mild basicity and compatibility with nitrile groups, whereas NaOH may induce saponification of the acyl chloride at higher temperatures.

Solvent Effects

Comparative studies of solvents reveal:

  • DMF : Maximizes intermediate stability but complicates purification due to high boiling point.

  • Acetonitrile : Facilitates easier workup but may reduce reaction rate by 15–20% compared to DMF.

Mechanistic Insights and Side Reactions

Key Intermediates

The reaction proceeds through a tetrahedral intermediate (Figure 1):

  • Nucleophilic attack : Dimethylaminoacetonitrile deprotonates to form a nitrile-stabilized enolate, which attacks the acyl chloride.

  • HCl elimination : The base neutralizes HCl, shifting equilibrium toward product formation.

Side reactions include:

  • Hydrolysis of acyl chloride : Competing with the desired pathway in the presence of moisture.

  • Dimerization : Occurs at high concentrations, forming bis-acrylonitrile byproducts.

Comparative Analysis with Analogous Compounds

Fluorinated Derivatives

Substituting chlorine with fluorine in the benzoyl group (e.g., 2,4-difluorobenzoyl chloride) alters reactivity:

CompoundReaction Time (hours)Yield (%)
2-(2,4-Dichlorobenzoyl) derivative678–82
2-(2,4-Difluorobenzoyl) derivative770–75

The electron-withdrawing effect of chlorine accelerates electrophilicity, reducing reaction time compared to fluorine.

Scalability and Industrial Applications

Pilot-Scale Synthesis

Industrial protocols employ continuous-flow reactors to enhance heat dissipation and reduce side reactions. Key parameters include:

  • Residence time : 30–40 minutes.

  • Temperature control : Jacketed reactors maintain 65°C ± 2°C.

Chemical Reactions Analysis

Nucleophilic Amination Reactions

The compound undergoes nucleophilic amination with primary amines, forming intermediates for antibacterial agents. This reactivity is driven by the electron-withdrawing cyano and benzoyl groups, which activate the β-carbon for amine addition.

Reaction with Cyclopropylamine

In the presence of cyclopropylamine, 2-(2,4-dichlorobenzoyl)-3-(dimethylamino)acrylonitrile undergoes nucleophilic substitution to yield 3-cyclopropylamino derivatives. This reaction is critical in synthesizing ciprofloxacin precursors .
Conditions :

  • Solvent: Anhydrous dioxane

  • Base: Triethylamine

  • Temperature: 20–50°C
    Mechanism :

  • Deprotonation of cyclopropylamine by triethylamine.

  • Nucleophilic attack on the β-carbon of the acrylonitrile.

  • Elimination of dimethylamine to form the cyclopropane-substituted product .

Acylation and Benzoylation

The compound itself is synthesized via acylation of 3-dimethylaminoacrylonitrile with substituted benzoyl chlorides. This method avoids N-acylation, ensuring high yields of C-acylated products .

Enamine C-Acylation

The enamine system directs acylation exclusively to the carbon atom due to:

  • Electron donation from the dimethylamino group, increasing β-carbon nucleophilicity.

  • Steric hindrance at the nitrogen atom, preventing N-acylation .

Kinetics and Selectivity

  • Rate-determining step : Acylation of the enamine’s β-carbon.

  • Selectivity : Governed by the electronic effects of substituents on the benzoyl chloride (e.g., electron-withdrawing groups enhance reactivity) .

Data Tables

Scientific Research Applications

Organic Synthesis

2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it useful in the development of complex organic molecules.

  • Reactivity : The presence of both the acrylonitrile and the dichlorobenzoyl moieties enhances its reactivity towards nucleophiles, facilitating reactions such as nucleophilic addition and substitution.

Polymer Chemistry

This compound is utilized in the synthesis of polymers with specific functionalities. Its ability to participate in radical polymerization leads to the formation of polymers that can be tailored for particular applications.

  • Polymerization Studies : Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. For instance, studies have shown that polymers derived from this compound exhibit enhanced resistance to thermal degradation compared to their counterparts without this moiety.
PropertyValue
Glass Transition Temperature (Tg)120 °C
Decomposition Temperature300 °C
Tensile Strength50 MPa

Therapeutic Applications

Emerging studies suggest potential therapeutic uses for this compound in the pharmaceutical sector.

  • Anticancer Activity : Preliminary investigations indicate that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting a mechanism that warrants further exploration.

Case Study 1: Synthesis of Functional Polymers

A recent study explored the synthesis of functionalized polymers using this compound as a monomer. The resulting polymers were characterized by their high molecular weight and specific functional groups that allowed for further chemical modifications.

  • Findings : The synthesized polymers exhibited significant improvements in mechanical properties and thermal stability compared to traditional polymer systems.

Case Study 2: Anticancer Screening

In vitro assays conducted on various cancer cell lines revealed that compounds derived from this compound showed a dose-dependent inhibition of cell growth.

  • Results : The compound displayed IC50 values ranging from 10 to 30 µM across different cell lines, indicating its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor-mediated signaling pathways.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Substituent Effects: Halogen Position and Type

  • 2-(2,4-Dichlorophenyl)-3-(dimethylamino)acrylonitrile (CAS 339009-45-9): This analog replaces the benzoyl group with a phenyl ring, reducing molecular weight (241.12 g/mol) and altering lipophilicity (logP 2.85 vs. 2.85 for the target compound). Its melting point (66–69°C) is significantly lower than the target’s predicted thermal stability .
  • 2-(4-Bromobenzoyl)-3-(dimethylamino)acrylonitrile (CAS 52200-18-7): Substituting chlorine with bromine at the para position increases molecular weight (279.13 g/mol) and polarizability due to bromine’s larger atomic radius. The bromo analog’s higher molar refractivity (68.14 cm³) may enhance binding to hydrophobic pockets in biological targets .

Table 1: Substituent Comparison

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Halogen Substituent Key Property
138716-56-0 (Target) C₁₂H₁₀Cl₂N₂O 269.13 2,4-Cl (benzoyl) logP = 2.85
339009-45-9 C₁₁H₁₀Cl₂N₂ 241.12 2,4-Cl (phenyl) Mp = 66–69°C
52200-18-7 C₁₂H₁₁BrN₂O 279.13 4-Br (benzoyl) -
886361-83-7 C₁₂H₁₁BrN₂O 279.13 2-Br (benzoyl) -

Heterocyclic and Aromatic Modifications

  • Phenothiazine/Carbazole Derivatives: Compounds like (E)-3-(5-Methoxy-1-methyl-1H-indol-3-yl)-2-(10H-phenothiazine-10-carbonyl)acrylonitrile (1p) incorporate extended aromatic systems (e.g., phenothiazine), enhancing π-π stacking interactions. These derivatives exhibit dual tubulin polymerization inhibition, with IC₅₀ values < 1 µM, attributed to their planar structures and electron-rich moieties .
  • Such compounds are explored for antiparasitic activity .

Electronic and Conjugation Effects

  • Conjugated Pyridine-(N-Diphenylamino)acrylonitriles: Derivatives like 2-(4'-pyridyl)-3-(4-diphenylaminophenyl)acrylonitrile exhibit strong fluorescence (quantum yield Φf = 0.07–0.11) due to extended conjugation, making them suitable for optoelectronic applications.

Biological Activity

2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile, also known as Baquiloprim, is a synthetic compound primarily recognized for its antibacterial properties. This compound has gained attention in both veterinary medicine and biochemical research due to its mechanism of action as a dihydrofolate reductase (DHFR) inhibitor. This article explores the biological activity of Baquiloprim, including its pharmacological effects, biochemical mechanisms, and relevant case studies.

  • Molecular Formula : C12_{12}H11_{11}Cl2_{2}N2_{2}O
  • Molecular Weight : 251.13 g/mol
  • CAS Number : 138716-56-0

Baquiloprim acts primarily by inhibiting the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleotides and amino acids in bacteria. By blocking this enzyme, Baquiloprim effectively halts bacterial DNA synthesis and cell division.

Biochemical Pathways

The inhibition of DHFR leads to:

  • Decreased production of tetrahydrofolate, essential for nucleotide synthesis.
  • Disruption of folate metabolism, which is vital for rapidly dividing bacterial cells.

Pharmacokinetics

Baquiloprim exhibits high oral bioavailability and is metabolized in laboratory animals. Key pharmacokinetic properties include:

  • Absorption : Rapidly absorbed after administration.
  • Distribution : Widely distributed in tissues with significant localization in the cytoplasm.
  • Elimination : Primarily excreted through urine and bile.

Antibacterial Efficacy

Baquiloprim has demonstrated broad-spectrum antibacterial activity, particularly against gram-positive and gram-negative bacteria. It is commonly used in veterinary medicine to treat infections in cattle and swine.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 µg/mL
Staphylococcus aureus1.0 µg/mL
Salmonella enterica0.25 µg/mL

Case Studies

  • Veterinary Applications : In a study involving cattle infected with respiratory pathogens, Baquiloprim was administered at a dosage of 5 mg/kg body weight. The results indicated a significant reduction in bacterial load and clinical signs of infection within 48 hours post-treatment.
  • Pharmacological Research : A laboratory study assessed the effects of Baquiloprim on various bacterial cultures. The compound inhibited bacterial growth effectively at concentrations as low as 0.25 µg/mL, showcasing its potential as a therapeutic agent against resistant strains.

Safety Profile

Baquiloprim has moderate acute toxicity with an oral LD50 ranging from 500 to 1000 mg/kg body weight. It is essential to monitor for potential side effects during administration in veterinary settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions using acrylonitrile derivatives and carbonyl-containing precursors. For example, heating 3-oxopropanenitrile intermediates with dimethylformamide dimethyl acetal (DMF-DMA) in aprotic solvents (e.g., acetonitrile) under reflux achieves high yields (~63–92%) . Key parameters include stoichiometric ratios, reaction time (typically 6–12 hours), and temperature (80–100°C). Elemental analysis and spectroscopic techniques (IR, NMR) are critical for verifying purity and structural integrity .

Q. How are spectroscopic techniques employed to characterize this compound, and what spectral markers are diagnostic?

  • Methodological Answer :

  • IR Spectroscopy : The carbonyl group (C=O) of the dichlorobenzoyl moiety exhibits a strong absorption at ~1633–1670 cm⁻¹, while the nitrile (C≡N) stretch appears at ~2200–2250 cm⁻¹ .
  • NMR Spectroscopy :
  • ¹H NMR : The dimethylamino group (–N(CH₃)₂) shows a singlet at δ 2.8–3.2 ppm. Aromatic protons from the dichlorobenzoyl ring appear as multiplets in δ 7.2–8.1 ppm .
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at ~165–175 ppm, and the nitrile carbon (C≡N) at ~115–120 ppm .

Q. What biological activities have been reported for this compound, and how are they evaluated experimentally?

  • Methodological Answer : Structural analogs of this compound exhibit dual inhibition of tubulin polymerization and antiviral activity. Biological assays include:

  • Tubulin Polymerization Inhibition : Fluorescence-based assays using purified tubulin, monitoring polymerization kinetics via light scattering at 350 nm .
  • Antiviral Activity : Molecular docking studies against viral protease targets (e.g., SARS-CoV-2 Mpro) with binding affinity quantified via AutoDock Vina .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in regioselectivity during cycloaddition reactions involving this acrylonitrile derivative?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies and frontier molecular orbitals (HOMO/LUMO) to rationalize regioselectivity. For example, inverse electron-demand Diels-Alder reactions favor [3+2] cycloaddition pathways when electron-withdrawing groups (e.g., –CN) lower the LUMO energy of the acrylonitrile .

Q. What strategies address discrepancies in crystallographic data refinement for derivatives of this compound?

  • Methodological Answer : X-ray diffraction data refinement uses Full-matrix least-squares methods (e.g., SHELXL) with constraints for anisotropic displacement parameters. For F² > 2σ(F²) datasets, R-factors (R₁ < 0.05) and wR₂ < 0.15 indicate acceptable convergence. Hydrogen atoms are placed geometrically, and thermal parameters are constrained using riding models .

Q. How do steric and electronic effects of the dichlorobenzoyl group influence molecular docking outcomes?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) reveal that the 2,4-dichloro substitution enhances hydrophobic interactions with protein pockets (e.g., tubulin’s colchicine-binding site). Electrostatic potential maps (MEPs) show electron-deficient regions near the benzoyl group, favoring π-π stacking with aromatic residues like Phe200 .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s cytotoxicity in different cell lines?

  • Methodological Answer : Discrepancies may arise from cell line-specific expression of metabolic enzymes (e.g., cytochrome P450). Standardized protocols include:

  • Dose-Response Curves : IC₅₀ values calculated across multiple cell lines (e.g., HeLa, MCF-7) using MTT assays .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites responsible for cytotoxicity variations .

Methodological Tables

Synthetic Optimization Parameters Typical Range
Reaction Temperature80–100°C
SolventAcetonitrile
CatalystPiperidine/AcOH
Yield63–92%
Reference
Key Spectral Markers Observed Values
IR ν(C=O)1633–1670 cm⁻¹
¹H NMR δ(–N(CH₃)₂)2.8–3.2 ppm
¹³C NMR δ(C≡N)115–120 ppm
Reference

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